

The Rhodanine Scaffold: A Double-Edged Sword in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Benzylrhodanine*

Cat. No.: *B082465*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rhodanine scaffold, a five-membered heterocyclic motif, has long been a subject of intense interest and considerable debate within the medicinal chemistry community. Its synthetic tractability and ability to be readily functionalized at multiple positions have established it as a "privileged scaffold" in numerous drug discovery campaigns.[1][2][3] This has led to the development of a vast library of rhodanine derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][3][4][5] However, the very features that make rhodanine an attractive starting point for library synthesis have also cast a shadow of doubt, with many derivatives being flagged as Pan-Assay Interference Compounds (PAINS) due to their potential for non-specific activity and promiscuous binding.[6][7][8] This guide provides a comprehensive and critical examination of the biological significance of the rhodanine scaffold, offering field-proven insights into its therapeutic potential while addressing the inherent challenges and controversies. We will delve into the mechanistic underpinnings of its diverse biological effects, provide detailed structure-activity relationships, and present robust experimental protocols for its evaluation, empowering researchers to navigate the complexities of rhodanine-based drug development.

The Chemical Biology of the Rhodanine Scaffold: A Tale of Reactivity and Recognition

The rhodanine core, chemically known as 2-thioxo-4-thiazolidinone, possesses a unique electronic and structural architecture that underpins its diverse biological activities.^{[4][9]} The exocyclic double bond at the C5 position, often conjugated to an aromatic or heteroaromatic ring in many active derivatives, acts as a Michael acceptor, rendering the molecule susceptible to nucleophilic attack by biological macromolecules.^{[6][10]} This reactivity, while a source of concern for non-specific interactions, can also be harnessed for covalent inhibition of specific enzyme targets. Furthermore, the rhodanine ring itself is rich in hydrogen bond donors and acceptors, facilitating a multitude of interactions within protein binding pockets.^[6]

The versatility of the rhodanine scaffold is further enhanced by the ease of its chemical modification at three key positions:

- N-3 Position: The nitrogen atom can be readily alkylated or acylated, allowing for the introduction of various substituents to modulate solubility, cell permeability, and target engagement.^[4]
- C-5 Position: The active methylene group at C-5 is the primary site for Knoevenagel condensation with a wide array of aldehydes and ketones, leading to the vast chemical diversity of 5-ylidene rhodanine derivatives.^[4]
- C-2 Thione Group: The sulfur atom can be replaced with an oxygen (to form a thiazolidinedione) or an imino group, or it can be involved in metal chelation, further expanding the chemical space and potential biological activities.^[9]

This synthetic accessibility has made the rhodanine scaffold a frequent "hit" in high-throughput screening campaigns, though discerning true, optimizable activity from assay artifacts remains a critical challenge.^{[6][7]}

A Spectrum of Therapeutic Potential: Key Biological Activities of Rhodanine Derivatives

The structural plasticity of the rhodanine scaffold has been exploited to develop compounds with a remarkable range of biological activities. This section will explore the most significant of

these, detailing their mechanisms of action and providing illustrative examples.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Rhodanine derivatives have demonstrated significant potential in oncology, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[\[3\]](#)[\[11\]](#)[\[12\]](#) Many studies have confirmed the potential of rhodanine-derived compounds in the treatment of different types of cancer through the apoptosis induction mechanism.[\[3\]](#) Furthermore, a majority of rhodanine derivatives have shown noteworthy anticancer activity in the micromolar range while exhibiting minimal cytotoxicity to normal cells.[\[3\]](#)[\[13\]](#)

Mechanisms of Action:

- Enzyme Inhibition: Rhodanine-based compounds have been shown to inhibit a range of enzymes crucial for cancer cell proliferation and survival, including protein tyrosine phosphatases (PTPs), kinases, and DNA topoisomerases.[\[11\]](#)[\[14\]](#)
- Induction of Apoptosis: Many rhodanine derivatives trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and by inducing the production of reactive oxygen species (ROS).
- Cell Cycle Arrest: Certain derivatives can halt the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells.[\[15\]](#)

Structure-Activity Relationship (SAR) Insights:

- Substitutions at the C-5 position with bulky aromatic or heteroaromatic rings are often crucial for potent anticancer activity.[\[11\]](#)[\[16\]](#)
- The nature of the substituent at the N-3 position can significantly influence cytotoxicity and selectivity. For instance, the presence of a carboxylic acid moiety at this position has been shown to enhance activity in some cases.[\[11\]](#)[\[16\]](#)
- Simultaneous substitution at both the N-3 and C-5 positions generally leads to increased anticancer activity compared to monosubstituted derivatives.[\[16\]](#)

Table 1: Selected Rhodanine Derivatives with Anticancer Activity

Compound ID	Cancer Cell Line	IC50 (µM)	Mechanism of Action	Reference
Compound 14	MCF-7 (Breast)	7.67 µg/mL	Not specified	[16]
Compound 15	MCF-7 (Breast)	11.7 µg/mL	Not specified	[16]
Compound 27	Huh7 (Hepatocellular)	4.67	Not specified	[11][16]
MCF-7 (Breast)	2.30			
Compound 38	A2780 (Ovarian)	4.4	Not specified	[11]
A2780cisR (Ovarian)	3.3			
3- α -carboxyethyl rhodanine	HeLa (Cervical)	200 µg/mL	Not specified	[11][16]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a pressing global health crisis, and rhodanine derivatives have emerged as a promising class of novel antibacterial and antifungal agents.[4][17][18] They have shown activity against a range of pathogens, including multidrug-resistant strains of *Staphylococcus aureus* (MRSA) and various Gram-positive bacteria.[19][20]

Mechanisms of Action:

- Enzyme Inhibition: Rhodanine-based compounds can inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair. [19]
- Biofilm Inhibition: Some derivatives have been shown to prevent the formation of bacterial biofilms, which are a major contributor to persistent and chronic infections.[14]

Structure-Activity Relationship (SAR) Insights:

- The antibacterial activity of rhodanine derivatives is often dependent on the nature of the substituent at the C-5 position.[21]
- Derivatives of rhodanine-3-propionic acid have demonstrated high activity against Gram-positive bacteria.[21]
- Many rhodanine derivatives show selective activity against Gram-positive bacteria, with little to no activity against Gram-negative bacteria and yeasts.[21][22]

Table 2: Selected Rhodanine Derivatives with Antimicrobial Activity

Compound ID	Target Organism	MIC (µM)	Mechanism of Action	Reference
Rh 2	S. epidermidis	-	Biofilm inhibition	[19]
Various derivatives	Gram-positive bacteria	2-8	Inhibition of DNA gyrase and topoisomerase IV	[19]
Pyridin-2-ylmethylidene derivatives	Gram-positive bacteria	7.8-125 µg/mL	Not specified	[22]

Antiviral Activity: A Broad-Spectrum Defense

Rhodanine derivatives have demonstrated significant antiviral activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various enveloped viruses.[4][23][24][25]

Mechanisms of Action:

- Inhibition of Viral Entry: A notable mechanism of action for some rhodanine derivatives, such as LJ001, involves the disruption of the viral lipid envelope, thereby preventing the virus from entering host cells.[23][24] This broad-spectrum mechanism is effective against a variety of enveloped viruses.[23]

- Enzyme Inhibition: Rhodanine-based compounds can also inhibit key viral enzymes, such as HIV-1 integrase and HCV NS3 protease, which are essential for viral replication.[26]

Structure-Activity Relationship (SAR) Insights:

- The antiviral activity is highly dependent on the substitutions at the C5-ylidene and N3 positions of the rhodanine core.[23]
- For broad-spectrum antiviral activity against enveloped viruses, the nature of the N3 substituent is critical for enhancing potency.[23]
- Some rhodanine derivatives have shown activity against acyclovir-resistant strains of herpes simplex virus 2 (HSV-2), indicating a different mechanism of action from conventional antiviral drugs.[27]

Table 3: Selected Rhodanine Derivatives with Antiviral Activity

Compound ID	Target Virus	EC50 (µM)	Mechanism of Action	Reference
LJ001 (FD001)	SARS-CoV-2	0.85	Viral entry inhibition	[23]
Influenza A (H3N2)	1.21	Viral entry inhibition	[23]	
Ebola virus (EBOV)	0.98	Viral entry inhibition	[23]	
Compound 2	HSV-2	0.132	Viral entry inhibition	[27]

Antidiabetic Activity: Targeting Metabolic Pathways

With the global prevalence of diabetes on the rise, the search for novel therapeutic agents is paramount. Rhodanine derivatives have shown promise as antidiabetic agents, with one compound, epalrestat, being clinically approved in Japan for the treatment of diabetic neuropathy.[1][2][5][14]

Mechanisms of Action:

- Aldose Reductase Inhibition: Epalrestat and other rhodanine derivatives act by inhibiting aldose reductase, a key enzyme in the polyol pathway that is implicated in the long-term complications of diabetes.[5][14]
- α -Glucosidase and α -Amylase Inhibition: Some rhodanine-thiazole hybrids have been shown to inhibit α -glucosidase and α -amylase, enzymes that are involved in carbohydrate digestion and glucose absorption.[28]

Structure-Activity Relationship (SAR) Insights:

- The presence of a rhodanine acetic acid moiety is a key structural feature for aldose reductase inhibition.[28]
- For α -glucosidase and α -amylase inhibition, the nature and position of substituents on the aryl ring are critical, with electron-withdrawing groups often enhancing potency.[28]

The PAINS Conundrum: Navigating the Pitfalls of Promiscuity

A significant challenge in working with the rhodanine scaffold is its frequent appearance as a Pan-Assay Interference Compound (PAINS).[6][7][8][10] PAINS are compounds that appear as "hits" in high-throughput screens due to non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself, rather than specific, target-directed activity.[6][7]

Key Characteristics of Rhodanine-related PAINS:

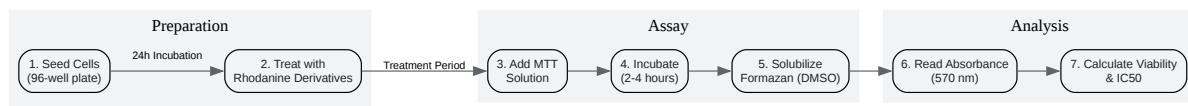
- Michael Acceptor Reactivity: The electrophilic nature of the 5-ylidene rhodanine core can lead to covalent modification of proteins, resulting in non-specific inhibition.[6][10]
- Aggregation: At higher concentrations, some rhodanine derivatives can form aggregates that sequester and denature proteins, leading to false-positive results.[6][7]
- Photometric Interference: The color of some rhodanine compounds can interfere with colorimetric and fluorometric assays.[6][7]

It is crucial for researchers to be aware of these potential pitfalls and to employ a battery of secondary and counter-screens to validate any initial "hits" from high-throughput screening campaigns. While the PAINS designation serves as a valuable cautionary flag, it should not be an absolute deterrent. With careful experimental design and rigorous validation, it is possible to identify and optimize rhodanine derivatives with genuine, specific biological activity.[\[10\]](#)

Experimental Protocols for the Evaluation of Rhodanine Derivatives

To ensure the scientific integrity and trustworthiness of research involving rhodanine derivatives, the use of well-validated and meticulously executed experimental protocols is essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed in this guide.

Assessment of Anticancer Activity: The MTT Cell Viability Assay


The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[\[29\]](#)[\[30\]](#)[\[31\]](#) It is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.[\[31\]](#)

Protocol for Adherent Cells:

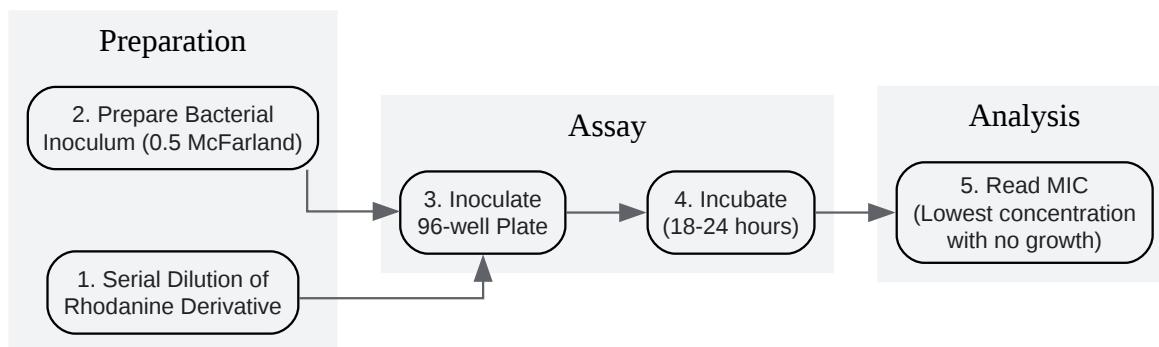
- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the rhodanine derivatives in culture medium. Remove the old medium from the cells and add 100 μL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

- Incubation with MTT: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT to formazan crystals.
- Solubilization of Formazan: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.^[29] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.^[29]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value of the compound.

Workflow Diagram: MTT Assay

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the cytotoxicity of rhodanine derivatives using the MTT assay.


Assessment of Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.^{[15][32][33]}

Protocol:

- Preparation of Antimicrobial Agent: Prepare a stock solution of the rhodanine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).[15] The final volume in each well should be 50 μ L.
- Preparation of Bacterial Inoculum: From an 18-24 hour culture plate, prepare a bacterial suspension in broth and adjust its turbidity to match a 0.5 McFarland standard.[15][33] Dilute this standardized inoculum to the appropriate concentration for testing.
- Inoculation: Inoculate each well of the microtiter plate with 50 μ L of the diluted bacterial inoculum.[15] This will result in a final volume of 100 μ L in each well and a 1:2 dilution of the antimicrobial agent concentrations.
- Controls: Include the following controls on each plate:
 - Growth Control: Wells containing broth and inoculum but no antimicrobial agent.[15]
 - Sterility Control: Wells containing only broth to check for contamination.[15]
 - Quality Control Strains: Wells inoculated with bacterial strains of known susceptibility to validate the assay.[15]
- Incubation: Incubate the plate at 37°C for 18-24 hours.[32]
- Interpretation of Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the rhodanine derivative at which there is no visible growth.[15]

Workflow Diagram: Broth Microdilution for MIC Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of rhodanine derivatives.

Future Directions and Concluding Remarks

The rhodanine scaffold continues to be a fascinating and productive area of research in medicinal chemistry. Its synthetic versatility and broad range of biological activities ensure its continued relevance in the quest for new therapeutics.^{[1][2][3]} However, the challenges posed by its potential for non-specific activity and promiscuous binding cannot be ignored.^{[6][7][8]}

Future research in this area should focus on several key aspects:

- Rational Design of Selective Inhibitors: A deeper understanding of the structural requirements for selective inhibition of specific targets will be crucial for moving beyond the promiscuous nature of some rhodanine derivatives.
- Development of Novel Synthetic Methodologies: New synthetic routes that allow for more precise control over the stereochemistry and regiochemistry of rhodanine functionalization will open up new avenues for drug design.
- Rigorous Biological Evaluation: A commitment to comprehensive biological evaluation, including the use of appropriate counter-screens and orthogonal assays, is essential to validate the activity of any new rhodanine-based compound.

- Exploration of New Therapeutic Areas: While much of the focus has been on cancer, infectious diseases, and diabetes, the rhodanine scaffold may hold promise for the treatment of other conditions, such as neurodegenerative diseases and inflammatory disorders.

In conclusion, the rhodanine scaffold represents a powerful tool in the drug discovery arsenal. By embracing a balanced perspective that acknowledges both its potential and its pitfalls, and by adhering to the principles of rigorous scientific investigation, the research community can continue to unlock the therapeutic promise of this remarkable heterocyclic core.

References

- Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). MDPI.
- Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. *Mini Reviews in Medicinal Chemistry*, 21(6), 738-789.
- Tomasic, T., & Peterlin Masic, L. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. *Expert Opinion on Drug Discovery*, 7(7), 549-560.
- Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. (2022). *Biomedicine & Pharmacotherapy*, 145, 112406.
- The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2021). *Mini Reviews in Medicinal Chemistry*, 21(6), 738-789.
- The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (n.d.). ResearchGate.
- Lesyk, R., & Zimenkovsky, B. (2017). Recent developments with rhodanine as a scaffold for drug discovery. *Expert Opinion on Drug Discovery*, 12(10), 1017-1033.
- The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (n.d.).
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). *ACS Omega*.
- Structure-Activity Relationship of Rhodanine Derivatives as Broad-Spectrum Antiviral Agents: A Compar
- Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (n.d.). ResearchGate.
- (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. (n.d.). ResearchGate.
- Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub.

- The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants. (2022).
- Antiviral activity of the novel series of rhodanine derivatives on... (n.d.). ResearchGate.
- Maddila, S., Gorle, S., & Jonnalagadda, S. B. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. *Chemical Biology & Drug Design*, 101(3), 500-549.
- Rhodanine scaffold: A review of antidiabetic potential and structure–activity relationships (SAR). (2022). ResearchGate.
- Anticancer Profile of Rhodanines: Structure-Activity Relationship (SAR) and Molecular Targets-A Review. (2022). *Molecules*, 27(12), 3750.
- A Comprehensive Review on the Antimicrobial Activities and Structure-Activity Relationships (SARs) of Rhodanine Analogues. (2024). Bentham Science Publishers.
- Mohamed, Y. M. A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. *Current Bioactive Compounds*, 18(7), 2-12.
- Cell Viability Assays. (2013).
- MTT Assay Protocol for Cell Viability and Prolifer
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Broth microdilution protocol for determining antimicrobial susceptibility of *Legionella pneumophila* to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Broth Dilution Method for MIC Determin
- Broth Microdilution. (n.d.). MI - Microbiology.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
- Thangamani, S., et al. (2016).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- A Comprehensive Review on the Antimicrobial Activities and StructureActivity Relationships (SARs) of Rhodanine Analogues. (n.d.). ResearchGate.
- Full article: A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (n.d.). Taylor & Francis Online.
- Rhodanine scaffold: A review of antidiabetic potential and structure–activity rel
- A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019). *Artificial Cells, Nanomedicine, and Biotechnology*, 47(1), 1132-1148.
- Narayana, C., et al. (2013). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. *ACS Medicinal Chemistry Letters*, 4(5), 465-470.
- Pan-assay interference compounds. (n.d.). SciSpace.

- Tintori, C., et al. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. *Bioorganic & Medicinal Chemistry Letters*, 28(10), 1756-1760.
- Maddila, S., Gorle, S., & Jonnalagadda, S. B. (2020). Drug screening of rhodanine derivatives for antibacterial activity. *Expert Opinion on Drug Discovery*, 15(2), 203-229.
- Recent Pharmacological Developments on Rhodamines and 2,4-Thiazolidinediones. (2013).
- Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Deriv
- Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach. (2023). *Journal of Biomolecular Structure and Dynamics*.
- Structure of rhodanine derivative having anti-viral activity. (n.d.). ResearchGate.
- Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. *ACS Chemical Biology*, 12(10), 2584-2589.
- dos Santos, J. L., & Chin, C. M. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. *Biochemistry & Pharmacology: Open Access*, 4(2), e173.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pan-assay interference compounds | 33 Publications | 164 Citations | Top Authors | Related Topics [scispace.com]

- 9. [tandfonline.com](#) [tandfonline.com]
- 10. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review | MDPI [mdpi.com]
- 12. Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [researchgate.net](#) [researchgate.net]
- 14. Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Anticancer Profile of Rhodanines | Encyclopedia MDPI [encyclopedia.pub]
- 17. [benthamdirect.com](#) [benthamdirect.com]
- 18. [benthamdirect.com](#) [benthamdirect.com]
- 19. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug screening of rhodanine derivatives for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [researchgate.net](#) [researchgate.net]
- 22. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives | MDPI [mdpi.com]
- 23. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 24. The Analogs of Furanyl Methylidene Rhodanine Exhibit Broad-Spectrum Inhibitory and Inactivating Activities against Enveloped Viruses, including SARS-CoV-2 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel rhodanine–thiazole hybrids as potential antidiabetic agents: a structure-based drug design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. protocols.io [protocols.io]
- 33. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- To cite this document: BenchChem. [The Rhodanine Scaffold: A Double-Edged Sword in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082465#biological-significance-of-the-rhodanine-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com